molecular formula C9H19Br B13214200 3-(Bromomethyl)-2,2-dimethylhexane

3-(Bromomethyl)-2,2-dimethylhexane

Cat. No.: B13214200
M. Wt: 207.15 g/mol
InChI Key: CFHBAPBQKFIUTC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethylhexane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2-dimethylhexane typically involves the bromination of 2,2-dimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the bromination reaction is carefully controlled to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing side reactions and optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-dimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-2,2-dimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2,2-dimethylhexane is unique due to its specific structure, which combines a bromomethyl group with a dimethyl-substituted hexane backbone. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-(bromomethyl)-2,2-dimethylhexane

InChI

InChI=1S/C9H19Br/c1-5-6-8(7-10)9(2,3)4/h8H,5-7H2,1-4H3

InChI Key

CFHBAPBQKFIUTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C(C)(C)C

Origin of Product

United States

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